(E)-Ethyl 3-cyclohexylacrylate

Beschreibung

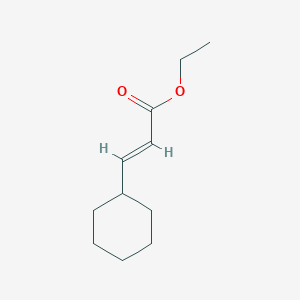

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-cyclohexylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGCKLRNFQEFEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-88-3 | |

| Record name | NSC244952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for E Ethyl 3 Cyclohexylacrylate

Olefination Reactions for α,β-Unsaturated Ester Formation

Olefination reactions are fundamental in organic chemistry for the construction of carbon-carbon double bonds. In the context of synthesizing (E)-Ethyl 3-cyclohexylacrylate, these reactions typically involve the coupling of an aldehyde, specifically cyclohexanecarboxaldehyde (B41370), with a reagent that provides the ethyl acrylate (B77674) moiety. The primary goal is to achieve high E-stereoselectivity, leading to the desired trans-isomer.

Wittig-Type Olefination Approaches

Wittig-type reactions are a cornerstone for the synthesis of alkenes from carbonyl compounds. nih.govpitt.edu These methods generally involve the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. pitt.edu

A convenient and environmentally benign approach to Wittig-type olefination involves the use of silica (B1680970) gel as a reaction medium, obviating the need for organic solvents. mdpi.comsigmaaldrich.com Silica gel can act as a mild acid catalyst and an accelerator for the reaction. mdpi.compolimi.it This method has been successfully applied to the one-pot synthesis of α,β-unsaturated esters from aldehydes, an activated organic halide, a phosphine, and a base. mdpi.comsigmaaldrich.comnih.govdntb.gov.ua

In a typical procedure, cyclohexanecarboxaldehyde would be reacted with an appropriate phosphonium (B103445) ylide precursor in the presence of silica gel. For instance, the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739) and triphenylphosphine (B44618) on silica gel using diisopropylethylamine as a base at 90 °C has been shown to produce ethyl cinnamate (B1238496) in nearly quantitative yield. mdpi.com This suggests a similar approach could be effective for the synthesis of this compound. The use of silica gel as a solid support simplifies the work-up procedure, as the product can be easily separated. mdpi.comsigmaaldrich.com

Table 1: One-pot Wittig-type Olefination of Benzaldehyde under Various Conditions mdpi.com

| Entry | Medium | Base | Yield (%) b | E/Z Ratio c |

| 1 | Toluene | K2CO3 | 48 | 97/3 |

| 2 | Neat | K2CO3 | 58 | 97/3 |

| 3 | Al2O3 | K2CO3 | 65 | 97/3 |

| 4 | Silica Gel | K2CO3 | 85 | 97/3 |

| 5 | Silica Gel | DBU | 92 | 97/3 |

| 6 | Silica Gel | Et3N | 75 | 97/3 |

| 7 | Silica Gel | i-Pr2NEt | 99 | 97/3 |

| 8 | PTFE | i-Pr2NEt | 5 | 97/3 |

| 9 | PSDVB | i-Pr2NEt | 2 | 97/3 |

a Benzaldehyde (1 mmol), ethyl chloroacetate (1 mmol), triphenylphosphine (1 mmol), a base (1 mmol), and medium (1 g) were used. b GC yield using n-tetradecane as a standard. c Determined by GC.

The catalytic arsa-Wittig reaction presents an alternative to the traditional phosphine-based Wittig reaction, often providing excellent E-stereoselectivity. nih.govrsc.org In this reaction, an arsine catalyst is used in place of a stoichiometric amount of phosphine. rsc.org The development of efficient catalytic arsa-Wittig reactions has allowed for the conversion of a wide array of aldehydes into the corresponding olefins in high yields with moderate to excellent E-stereoselectivity. nih.gov

For the synthesis of this compound, a catalytic amount of an organoarsenic compound, such as 1-phenylarsolane, would be employed. nih.gov The reaction of cyclohexanecarboxaldehyde with ethyl diazoacetate in the presence of the arsine catalyst would lead to the formation of the desired α,β-unsaturated ester. The use of triphenylarsine (B46628) in dichloromethane (B109758) at 0°C for the reaction with cyclohexanecarboxaldehyde and ethyl diazoacetate has been reported to give a 78% yield of the (E)-ester. The design of the arsine catalyst is crucial for achieving high catalytic activity and stereoselectivity. rsc.org

The classical Wittig reaction utilizes a phosphonium ylide, which is typically prepared by treating a phosphonium salt with a base. beilstein-journals.org For the synthesis of this compound, a stabilized phosphonium ylide such as (ethoxycarbonylmethylene)triphenylphosphorane would be reacted with cyclohexanecarboxaldehyde. Stabilized ylides are known to predominantly produce (E)-alkenes. organic-chemistry.org

The reaction involves the initial formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. pitt.edu The subsequent decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. pitt.edu The use of stabilized ylides generally provides good to excellent yields of the corresponding α,β-unsaturated esters. acs.org The reaction can be carried out in various solvents, and the choice of solvent and base can influence the reaction rate and stereoselectivity.

Iron-Catalyzed Olefination Reactions

Iron-catalyzed olefination reactions have emerged as a more sustainable and cost-effective alternative to methods using precious metal catalysts. iastate.eduoup.com Iron(II) and Iron(IV) complexes have been shown to be effective catalysts for the olefination of aldehydes with ethyl diazoacetate in the presence of a phosphine. nih.govresearchgate.netacs.org These reactions are highly selective for the formation of the trans-isomer of the α,β-unsaturated ester. iastate.edunih.gov

The proposed mechanism involves the formation of an iron carbene intermediate from the reaction of the iron catalyst with ethyl diazoacetate. oup.com This intermediate then reacts with a phosphine, such as triphenylphosphine, to generate a phosphonium ylide in situ. oup.comacs.org The ylide then undergoes a Wittig-type reaction with the aldehyde to produce the olefin. oup.com This one-pot approach simplifies the synthetic procedure and typically results in high yields of the desired product. iastate.edu For example, the olefination of various aldehydes with ethyl diazoacetate catalyzed by iron(II) meso-tetraphenylporphyrin has been shown to give excellent yields (>85%) with high selectivity for the E-isomer (>90%). iastate.edu

Table 2: Iron-Catalyzed Olefination of Benzaldehyde with Ethyl Diazoacetate oup.com

| Entry | Catalyst | Additive | TON | Yield (%) | E/Z |

| 1 | Fe(6a) | PPh3 | 98 | 98 | >99:1 |

| 2 | PEG-Fe(6) | PPh3 | 98 | 98 | >99:1 |

| 3 | Fe(6a)Cl | PPh3 | 8900 | 89 | >99:1 |

| 4 | Fe(6a) | AsPh3 | 98 | 98 | >99:1 |

Synthesis from 2-Diazo Ethyl Propionate Precursors

The synthesis of α,β-unsaturated esters can also be achieved from diazo compounds, such as ethyl diazoacetate, through reactions with aldehydes. banglajol.info This method often requires a catalyst, such as a copper(II) triflate or a rhodium(II) complex, to promote the decomposition of the diazo compound and facilitate the subsequent reaction with the aldehyde. banglajol.infothieme-connect.de

The reaction of ethyl diazoacetate with an aldehyde in the presence of a suitable catalyst can lead to the formation of the corresponding α,β-unsaturated ester. banglajol.info For instance, Cu(OTf)2 has been shown to catalyze the decomposition of ethyl diazoacetate, which then reacts with various aliphatic aldehydes to give the corresponding α,β-unsaturated esters in good yields. banglajol.info While this method can be effective, the hazardous nature of diazo compounds requires careful handling. banglajol.info

Esterification and Coupling Strategies

The formation of the ethyl ester group in this compound can be achieved through several esterification and coupling techniques. These range from the direct reaction of a carboxylic acid with ethanol (B145695) to more complex olefination reactions that simultaneously construct the alkene backbone and the ester group.

Direct Esterification of Cyclohexylacrylic Acid Derivatives

The direct esterification of (E)-3-cyclohexylacrylic acid with ethanol presents a straightforward route to the target compound. This acid-catalyzed reaction, a classic example of Fischer esterification, involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas. ausetute.com.auchemguide.co.uklibretexts.org The reaction is reversible, and to favor the formation of the ester, water, a byproduct, is typically removed, or an excess of the alcohol is used. libretexts.org

While the standard Fischer esterification using sulfuric acid is a common approach for producing esters, achieving high yields can be challenging due to the reversible nature of the reaction. ausetute.com.auresearchgate.net For instance, the esterification of acrylic acid with cyclohexanol (B46403) using sulfuric acid at reflux (120°C) for 8 hours typically results in yields of 70–75%, but is accompanied by approximately 10% of oligomerization byproducts.

Alternative and milder methods for esterification have been developed to overcome the limitations of traditional acid catalysis. These can involve the use of different coupling agents or catalysts. For example, the Yamaguchi esterification provides a mild method for forming esters. researchgate.net Another approach involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base and a phase transfer catalyst. researchgate.net More recent strategies employ solid-supported catalysts, such as a macroporous polymeric acid catalyst, which allows for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need to remove water. organic-chemistry.org

A specific, high-yielding synthesis of this compound has been reported with a 98% yield. rsc.org The detailed spectroscopic data for the product obtained through this method is provided in the table below. rsc.org

Table 1: Spectroscopic Data for this compound rsc.org

| Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃/TMS) δ (ppm) | 6.92 (dd, J = 6.8, 16.0 Hz, 1H), 5.76 (dd, J = 15.6, 1.2 Hz, 1H), 4.18 (q, J = 6.8 Hz, 2H), 2.17-2.09 (m, 1H), 1.78-1.65 (m, 5H), 1.34-1.09 (m, 8H) |

General Esterification Routes for Alkyl Acrylate Production

The synthesis of alkyl acrylates, in general, can be achieved through several established methods beyond direct esterification. These include transesterification and olefination reactions. Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. researchgate.net

Olefination reactions, such as the Wittig-type and Horner-Wadsworth-Emmons reactions, are powerful tools for the synthesis of α,β-unsaturated esters like this compound. These methods involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. A documented synthesis of this compound involves a Wittig-type olefination of cyclohexanecarbaldehyde with ethyl diazoacetate, catalyzed by triphenylarsine (Ph₃As), which resulted in a 78% yield. Another approach utilizes the Horner-Wadsworth-Emmons reaction, which has been shown to produce the target compound in yields ranging from 50–78%, depending on the specific reaction conditions.

A synthesis of ethyl 2(E)-ethynyl-3-cyclohexylacrylate from an allenyl acetate (B1210297) derived from cyclohexanecarbaldehyde has also been reported, achieving an 82% yield. koreascience.kr Furthermore, biocatalytic methods using engineered enzymes have been explored for the synthesis of this compound, offering a greener alternative, albeit with currently lower yields of around 50%.

The choice of solvent can also play a crucial role in the efficiency of esterification reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have been found to be favorable for the esterification of poly(acrylic acid) with halogenated compounds, leading to high degrees of esterification in a short amount of time. researchgate.netrsc.org

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Method | Reactants | Catalyst/Reagent | Yield | Reference |

| Direct Esterification | (E)-3-Cyclohexylacrylic acid, Ethanol | Not specified | 98% | rsc.org |

| Wittig-Type Olefination | Cyclohexanecarbaldehyde, Ethyl diazoacetate | Ph₃As | 78% | |

| Horner-Wadsworth-Emmons | Cyclohexanecarbaldehyde, Phosphonate reagent | Not specified | 50-78% | |

| From Allenyl Acetate | Allenyl acetate from cyclohexanecarbaldehyde | Not specified | 82% | koreascience.kr |

| Biocatalytic Synthesis | Not specified | Engineered enzymes | ~50% |

Advanced Reactivity and Mechanistic Investigations of E Ethyl 3 Cyclohexylacrylate

Enantioselective Functionalization of the Alkene Moiety

The targeted modification of the double bond in (E)-Ethyl 3-cyclohexylacrylate with control over stereochemistry is a key area of research, offering pathways to chiral molecules of significant interest.

Nonheme Iron-Catalyzed cis-Dihydroxylation

A significant advancement in the functionalization of this compound is the use of bioinspired nonheme iron complexes to catalyze its enantioselective cis-dihydroxylation. This method presents a greener and more sustainable alternative to traditional methods that often rely on toxic and expensive heavy metals like osmium. chinesechemsoc.orgewha.ac.krresearchgate.net The reaction transforms the alkene into a vicinal diol, a valuable structural motif in many biologically active molecules. chinesechemsoc.orgewha.ac.kr In a notable example, this compound was successfully subjected to cis-dihydroxylation to produce the corresponding cis-dihydroxy ester. chinesechemsoc.org This transformation is achieved using hydrogen peroxide as the terminal oxidant, highlighting the environmentally benign nature of this catalytic system. chinesechemsoc.orgnih.gov

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Nonheme Iron Complex / H₂O₂ | This compound | cis-2,3-dihydroxy-3-cyclohexylpropanoate | Enantioselective, mimics Rieske dioxygenases, uses a green oxidant. chinesechemsoc.orgnih.gov |

Mechanistic Elucidation of Biomimetic Oxidation Systems

The mechanism of nonheme iron-catalyzed cis-dihydroxylation is a subject of intensive investigation, with several reactive intermediates proposed. nih.gov One prominent proposal involves the formation of a high-valent iron(V)-oxo-hydroxo species (HO-FeV=O) from an iron(III)-hydroperoxo intermediate. nih.gov This powerful oxidizing agent is believed to be responsible for the cis-dihydroxylation of the alkene. nih.gov An alternative pathway suggests that an iron(III)-peroxo complex can act as a nucleophile, reacting with the olefin to form an iron(III) cycloadduct which then yields the cis-diol. nih.gov Kinetic and spectroscopic studies are crucial in distinguishing between these potential mechanisms and understanding the factors that govern the reaction's efficiency and selectivity. scispace.com The study of these biomimetic systems provides valuable insights into the function of natural nonheme iron enzymes like Rieske dioxygenases. researchgate.netnih.gov

Control of Enantioselectivity and Stereochemistry in Dihydroxylation

Achieving high enantioselectivity in the cis-dihydroxylation of this compound is a primary challenge. The design of the chiral ligands coordinating the iron center is paramount in controlling the stereochemical outcome of the reaction. chinesechemsoc.org The counteranion associated with the iron(II) precursor has also been shown to have a dramatic effect on the enantioselectivity of the dihydroxylation process. chinesechemsoc.org While significant progress has been made, the competitive formation of epoxides and products from overoxidation can complicate the reaction, making the precise control of chemo- and enantioselectivity an ongoing area of research. chinesechemsoc.org The development of catalyst systems that can consistently provide high yields and enantiomeric excesses for a broad range of α,β-unsaturated esters, including this compound, is a key objective. ewha.ac.kr

Radical Polymerization and Copolymerization Dynamics

This compound, as an acrylate (B77674) monomer, can undergo radical polymerization to form polymers with specific properties. The dynamics of this process, especially at elevated temperatures, are complex and involve several competing reactions.

Investigation of High-Temperature Self-Initiation Mechanisms

At elevated temperatures (typically above 100-120°C), acrylates, including by extension this compound, can undergo spontaneous thermal polymerization without the need for a conventional initiator. researchgate.netnih.govwestlake.edu.cnmdpi.com The mechanism for this self-initiation is thought to involve the formation of diradical species from the monomer molecules. researchgate.netresearchgate.net Quantum chemical calculations suggest that two monomer molecules can react to form a singlet diradical, which then undergoes intersystem crossing to a triplet diradical. researchgate.netresearchgate.net This triplet diradical can then react with a third monomer molecule to generate two monoradicals, which initiate the polymerization chains. researchgate.netresearchgate.net This process is a key consideration in the industrial production of acrylic resins, which often occurs at high temperatures to control polymer molecular weight and viscosity. westlake.edu.cn

| Temperature Range (°C) | Initiation Type | Key Mechanistic Steps | Impact on Polymerization |

|---|---|---|---|

| > 100-120 | Thermal Self-Initiation | Formation of singlet diradical -> Intersystem crossing to triplet diradical -> Reaction with monomer to form two monoradicals. researchgate.netresearchgate.net | Allows for polymerization without added initiator; prevalent in high-temperature industrial processes. westlake.edu.cn |

Analysis of Secondary Reactions (e.g., Backbiting, β-Scission) in Acrylate Polymerization

High-temperature radical polymerization of acrylates is significantly influenced by secondary reactions that affect the polymer structure and molecular weight distribution. acs.orgresearchgate.net

Backbiting (Intramolecular Chain Transfer): The propagating radical at the end of a polymer chain can abstract a hydrogen atom from its own backbone. acs.orgsemanticscholar.org This results in the formation of a more stable tertiary mid-chain radical. acs.orgresearchgate.net This process is particularly prevalent in acrylate polymerization due to the reactivity of the propagating radical. acs.org

These secondary reactions are more pronounced at higher temperatures and under low monomer concentration conditions, such as those found in semibatch starved-feed reactors. acs.orgresearchgate.net Understanding and modeling the kinetics of these reactions are crucial for controlling the final properties of the poly(ethyl 3-cyclohexylacrylate). acs.org

| Secondary Reaction | Description | Consequence |

|---|---|---|

| Backbiting | Intramolecular hydrogen abstraction by the propagating radical to form a mid-chain radical. acs.orgsemanticscholar.org | Formation of a more stable tertiary radical; leads to branching if the mid-chain radical propagates. researchgate.net |

| β-Scission | Cleavage of the polymer chain at the site of the mid-chain radical. acs.orgresearchgate.net | Reduction in polymer molecular weight; formation of macromonomers with terminal unsaturation. researchgate.netacs.org |

Controlled Fluoroalkylation Reactions and Applications

The introduction of fluoroalkyl groups into organic molecules can significantly alter their chemical and physical properties, making fluoroalkylation a valuable transformation in synthetic chemistry. While specific studies on the controlled fluoroalkylation of this compound are not extensively detailed in the available literature, the reactivity of α,β-unsaturated esters provides a strong basis for predicting its behavior. Modern methods, particularly those involving photoredox and transition-metal catalysis, have emerged as powerful tools for such transformations.

A common strategy involves the generation of fluoroalkyl radicals from readily available precursors, such as fluoroalkyl halides. acs.org For instance, a dual nickel/photoredox catalysis system can be employed to generate fluoroalkyl radicals from α-CF₃ alkyl bromides. These radicals are then intercepted by an α,β-unsaturated system, leading to the formation of a new C-C bond. researchgate.net This process is advantageous due to its mild reaction conditions, often proceeding at room temperature under visible light, and its tolerance for a wide variety of functional groups. researchgate.net

Another approach is the photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. This method involves the formation of an α-carbonyl cation intermediate. The reaction is initiated by the addition of an alkyl radical to the α,β-unsaturated system, followed by oxidation of the resulting α-carbonyl radical via a single electron transfer process. rsc.org While conjugate (β-position) addition is typically favored in α,β-unsaturated systems, these advanced methods provide pathways to achieve α-functionalization. rsc.org The development of these methodologies offers efficient access to α-fluorinated carbonyl compounds, which have potential applications in the synthesis of bioactive molecules. rsc.org The synthesis of γ-difluoroalkyl-α,β-unsaturated esters has also been achieved through the cooperative action of photoredox and N-heterocyclic carbene (NHC) catalysis. acs.orgnih.gov

| Method | Catalyst System | Fluoroalkyl Source | Key Intermediate | Typical Conditions |

|---|---|---|---|---|

| Decarboxylative Fluoroalkylation | Dual Nickel/Photoredox | Fluoroalkyl Halides (e.g., R-CF₂Br) | Fluoroalkyl Radical | Visible Light, Room Temperature |

| α-Nucleophilic Fluorination | Photocatalyst | Nucleophilic Fluoride Source | α-Carbonyl Cation | Visible Light, Mild Conditions |

| γ-Difluoroalkylation of Enals | Photoredox/NHC | Difluoroalkyl Precursor | Radical Species | Cooperative Catalysis |

Cycloaddition Chemistry of Dienophiles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orglibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted, single-step mechanism. libretexts.orgyoutube.com

Acrylate esters, such as this compound, are effective dienophiles in the Diels-Alder reaction. Their reactivity is enhanced by the presence of the electron-withdrawing ester group, which is conjugated with the carbon-carbon double bond. praxilabs.com This electronic feature lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, which is a key interaction driving the reaction. praxilabs.com

The rate and selectivity of Diels-Alder reactions involving acrylate esters can be dramatically improved through the use of Lewis acid catalysts. wikipedia.org Common Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) coordinate to the carbonyl oxygen of the ester. wikipedia.orgnih.gov This coordination further withdraws electron density from the double bond, making the dienophile even more electrophilic and reactive. wikipedia.org Recent computational studies suggest that Lewis acids accelerate the reaction not only by enhancing orbital interactions but also by reducing the Pauli repulsion between the reacting π-electron systems. nih.gov

The reaction typically proceeds with high regio- and stereoselectivity. For instance, the reaction between isoprene and methyl acrylate, catalyzed by a Lewis acid, shows improved regioselectivity towards the para product. wikipedia.org The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the cyclohexene product. youtube.com

| Lewis Acid Catalyst | Relative Reactivity Enhancement | Key Role | Example Diene/Dienophile Pair |

|---|---|---|---|

| None (Thermal) | Baseline | Requires elevated temperatures | Butadiene + Ethyl Acrylate |

| Aluminum Chloride (AlCl₃) | High | Strongly lowers dienophile LUMO, reduces Pauli repulsion nih.gov | Isoprene + Methyl Acrylate wikipedia.org |

| Boron Trifluoride (BF₃) | High | Effective catalyst for increasing rate and selectivity nih.gov | Arylallenes + Acrylates |

| Titanium Tetrachloride (TiCl₄) | Moderate-High | Commonly used to improve reaction efficiency nih.gov | Isoprene + Methyl Acrylate nih.gov |

| Zinc Chloride (ZnCl₂) | Moderate | Milder Lewis acid, useful for sensitive substrates wikipedia.org | Isoprene + Methyl Acrylate nih.gov |

Nucleophilic Addition Pathways in α,β-Unsaturated Systems

α,β-Unsaturated carbonyl compounds, including esters like this compound, possess two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This duality allows for two competing nucleophilic addition pathways: direct addition (or 1,2-addition) at the carbonyl carbon and conjugate addition (or 1,4-addition/Michael addition) at the β-carbon. masterorganicchemistry.comyoutube.com

The outcome of the reaction is largely dictated by the nature of the nucleophile, often categorized by hard/soft acid-base (HSAB) theory. youtube.com

Direct (1,2-) Addition: This pathway is generally favored by "hard" nucleophiles. These are typically highly reactive, charge-dense species such as Grignard reagents and organolithium compounds. masterorganicchemistry.com The reaction is often kinetically controlled, as the carbonyl carbon bears a greater partial positive charge than the β-carbon. The initial product is a tetrahedral intermediate which, upon protonation, yields an allylic alcohol. wikipedia.org

Conjugate (1,4-) Addition: This pathway is preferred by "soft" nucleophiles. These are generally less reactive, more polarizable species, including organocuprates (Gilman reagents), enamines, thiolates, and stabilized enolates (e.g., from malonic esters). masterorganicchemistry.comyoutube.comlibretexts.org The reaction is thermodynamically controlled. The nucleophile attacks the β-carbon, and the resulting charge is delocalized onto the oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation, typically at the α-carbon, followed by tautomerization, yields the saturated carbonyl compound. libretexts.org For α,β-unsaturated esters and amides, 1,4-addition generally prevails over 1,2-addition. researchgate.net

| Nucleophile Type | Examples | Preferred Pathway | Rationale (HSAB Theory) |

|---|---|---|---|

| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) masterorganicchemistry.com | 1,2-Addition (Direct) | Charge-controlled; attack at the harder, more electropositive carbonyl carbon. |

| Soft Nucleophiles | Organocuprates (R₂CuLi), Thiolates (RS⁻), Enolates, Amines masterorganicchemistry.comlibretexts.org | 1,4-Addition (Conjugate) | Orbital-controlled; attack at the softer β-carbon, leading to a more stable enolate intermediate. |

| Borderline Nucleophiles | Cyanide (CN⁻), Azides (N₃⁻) | Mixed or Condition-Dependent | Can exhibit both 1,2- and 1,4-addition depending on reaction conditions and substrate. |

Transesterification Studies of Alkyl Acrylate Derivatives

Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. For alkyl acrylate derivatives, this reaction allows for the modification of the ester group, which can be useful in polymer chemistry and the synthesis of fine chemicals.

The reaction can be catalyzed by acids (e.g., sulfuric acid), bases (e.g., sodium methoxide), or, more commonly in industrial settings, organometallic compounds. mdpi.comembrapa.br Titanium alkoxides, such as titanium(IV) isopropoxide and ethyl titanate, are particularly effective and widely used catalysts for the transesterification of acrylates. google.comgoogle.comnih.gov These catalysts are valued for their high activity and selectivity. google.com The mechanism involves the coordination of the catalyst to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, leading to the exchange of the alkoxy groups.

Kinetic studies on transesterification show that the reaction rate can be influenced by several factors, including the type of catalyst, catalyst concentration, reaction temperature, and the molar ratio of alcohol to ester. fao.orgresearchgate.net For instance, a study using a titanium isopropoxide catalyst found the reaction to be second-order with respect to the alcohol. fao.orgresearchgate.net Microwave heating has also been shown to facilitate titanium-catalyzed transesterification, significantly reducing reaction times, often to within an hour. nih.gov

| Catalyst Type | Specific Example | Typical Conditions | Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) embrapa.br | 80°C, Excess Alcohol embrapa.br | Simple, effective for high acidity feedstocks. embrapa.br |

| Homogeneous Base | Potassium Hydroxide (KOH) researchgate.net | 60-75°C, Excess Alcohol researchgate.net | Fast reaction rates at moderate temperatures. |

| Organometallic (Titanium) | Titanium(IV) Isopropoxide google.comresearchgate.net | 130-210°C google.com | High selectivity, effective for sensitive substrates. google.com |

| Organometallic (Titanium) | Ethyl Titanate google.com | ~100°C, Continuous process google.com | Good for industrial scale, allows catalyst recycling. google.com |

| Heterogeneous Base | SrO–CaO/Al₂O₃ mdpi.com | 65°C, Molar Ratio 18:1 (MeOH:Oil) mdpi.com | Easy separation and catalyst reuse. mdpi.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms. mdpi.com For acrylates, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and clarifying the pathways of chemical transformations such as cycloadditions and Michael additions. rsc.orgnih.gov

Researchers employ various hybrid functionals and basis sets to model reactions involving alkyl acrylates. The choice of functional, such as B3LYP, M06-2X, or X3LYP, can significantly influence the calculated energy barriers and reaction kinetics. wpmucdn.comresearchgate.net These calculations have been successfully used to study mechanisms like initiator decomposition, chain initiation, propagation, and chain transfer in free-radical polymerization. drexel.eduacs.org For instance, in the Michael addition reaction, a key reaction type for acrylates, DFT is used to analyze the local electrophilicity and nucleophilicity of the reacting centers, allowing for the prediction of regioselectivity. rsc.org Studies have shown that for such reactions, the interaction between the nucleophile and the β-carbon of the acrylate (B77674) is often the determining factor for the reaction's outcome. rsc.orgauburn.edu

Table 1: Common DFT Functionals and Basis Sets in Acrylate Reaction Studies This interactive table summarizes computational methods frequently used to study reactions of alkyl acrylates, similar to (E)-Ethyl 3-cyclohexylacrylate.

Quantum Chemical Calculations for Reaction Rate Parameters and Energetics

Quantum chemical calculations provide a powerful avenue for predicting reaction rates and understanding the energetic landscapes of chemical processes. fiveable.me By mapping potential energy surfaces, these methods allow for the determination of energy barriers (activation energies) and the structures of transition states. fiveable.me Using Transition State Theory (TST), these energetic parameters can be used to compute reaction rate constants. researchgate.netwestlake.edu.cn

For alkyl acrylates, these calculations have been vital in comparing the kinetics of competing reaction pathways, such as propagation versus various chain transfer reactions in polymerization. wpmucdn.com For example, theoretical studies have investigated the chain transfer to monomer (CTM) reactions in the polymerization of ethyl acrylate, revealing that the abstraction of a hydrogen atom from the ethyl group is a likely mechanism. wpmucdn.comresearchgate.net The calculated energy barriers for different mechanisms indicate which pathways are kinetically favorable. It has been noted that the type of DFT functional used has a more pronounced effect on the calculated barriers and rate constants than the choice of basis set. wpmucdn.comsci-hub.se

Table 2: Calculated Activation Energies for Competing Reactions in Acrylate Polymerization This table presents representative theoretical activation energy (Ea) values for key secondary reactions in the polymerization of acrylates, highlighting the kinetic competition between pathways. Values are illustrative and depend on the specific acrylate and computational method.

Computational Modeling of Polymerization Processes and Molecular Weight Distributions

Beyond single reaction steps, computational chemistry offers methods to simulate the entire polymerization process, providing insights into the evolution of polymer microstructure and molecular weight distribution (MWD). acs.org Kinetic Monte Carlo (kMC) modeling is a powerful stochastic tool used for this purpose. mdpi.comacs.org These simulations can incorporate a multitude of simultaneous reactions, including initiation, propagation, termination, backbiting, β-scission, and chain transfer. mdpi.comacs.org

By simulating polymerization under various conditions (e.g., temperature, monomer concentration), kMC models can predict key polymer properties like average molar mass, branching density, and the concentration of macromonomers. acs.org These simulation results are often benchmarked against experimental data, such as that from Pulsed-Laser Polymerization with Size-Exclusion Chromatography (PLP-SEC), to refine the rate coefficients used in the model. mdpi.com This iterative process of simulation and experimental validation leads to a deeper, more quantitative understanding of how reaction parameters can be manipulated to tailor the final polymer architecture. acs.org For a monomer like this compound, such models would account for the steric influence of the bulky cyclohexyl group on the rates of propagation and secondary reactions.

Investigation of Stereoelectronic Effects on Chemical Reactivity

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. wikipedia.orgresearchgate.net These effects arise from the interaction between electron orbitals, typically a stabilizing interaction between a filled (donor) orbital and an empty (acceptor) orbital. wikipedia.orgrsc.org The efficiency of this interaction is highly dependent on the geometric alignment of the orbitals. wikipedia.org

In this compound, several stereoelectronic effects can influence its reactivity. The key components are the π-system of the C=C double bond, the carbonyl group, and the C-O single bonds of the ester. Hyperconjugation, a primary type of stereoelectronic effect, plays a crucial role. For example, the interaction between the filled C-H or C-C σ-bonds of the cyclohexyl ring and the empty π* orbital of the acrylate's C=C bond can influence the electron density and stability of different conformations.

Furthermore, during reactions like a Michael addition, the orientation of the incoming nucleophile relative to the acrylate's π-system is critical. The most favorable attack trajectory is governed by maximizing the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the acrylate's lowest unoccupied molecular orbital (LUMO). Computational methods, particularly Natural Bond Orbital (NBO) analysis, are used to quantify these donor-acceptor interactions and reveal their stabilizing energies, explaining conformational preferences and the origins of reaction selectivity. semanticscholar.org The bulky cyclohexyl group can impose geometric constraints that favor or disfavor certain orbital alignments, thereby stereoelectronically influencing the molecule's reactivity.

Research Applications and Functional Materials Development

Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates

The chemical reactivity of (E)-ethyl 3-cyclohexylacrylate makes it a valuable intermediate in the creation of molecules with potential therapeutic uses. It serves as a foundational component for synthesizing more complex structures, including optically active compounds and derivatives of natural products.

A significant application of this compound is its role as a precursor, or synthon, for producing optically active diols, which are crucial components in many pharmaceuticals. A key example is its use in the synthesis of a precursor for the drug ONO-4128, an antagonist for the human immunodeficiency virus (HIV) that also possesses anti-inflammatory properties. chinesechemsoc.org

In a process that mimics the action of Rieske dioxygenase enzymes, this compound can undergo an enantioselective cis-dihydroxylation reaction. This transformation is catalyzed by a nonheme iron catalyst and uses hydrogen peroxide as an oxidant. The reaction converts the carbon-carbon double bond of the acrylate (B77674) into a cis-diol, yielding the product with high efficiency and stereochemical control. chinesechemsoc.org Specifically, this compound was converted to its corresponding cis-diol with a 90% yield and an impressive 99% enantiomeric excess (ee), highlighting the effectiveness of this method for creating chirally pure molecules. chinesechemsoc.org

| Reaction | Substrate | Product | Yield | Enantiomeric Excess (ee) | Significance |

| Nonheme Iron-Catalyzed cis-Dihydroxylation | This compound | (2R,3S)-Ethyl 2,3-dihydroxy-3-cyclohexylpropanoate | 90% | 99% | Key synthon for the drug ONO-4128 chinesechemsoc.org |

This table summarizes the highly efficient and selective conversion of this compound into a key pharmaceutical intermediate.

The dihydroxy esters derived from acrylate compounds are recognized as versatile building blocks for the total synthesis of natural products. chinesechemsoc.org While the direct incorporation of the diol from this compound into a specific completed natural product is not detailed in the provided research, its status as an optically pure dihydroxy ester places it within a class of compounds frequently used for this purpose. The synthesis of enantiomerically pure syn-2,3-dihydroxybutyrates, for instance, is vital for constructing complex carbohydrates and nonproteinogenic amino acids found in nature. chinesechemsoc.org The successful and highly selective synthesis of the diol from this compound demonstrates its potential as a valuable starting material for chemists aiming to build complex natural product scaffolds from simple, readily available precursors. chinesechemsoc.org

The scaffold of this compound is actively being explored in drug discovery research to create new potential therapeutic agents. During the process of synthesizing new drugs, many chemical intermediates are produced, and these can be screened for pharmacological activity. nih.gov The structure of this compound has been integrated into larger molecules designed to interact with specific biological targets.

For example, in the search for inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease, researchers synthesized a series of conjugates combining luteolin (B72000) (a natural flavonoid) with cinnamic acid derivatives. semanticscholar.orgresearchgate.net Within this series, this compound was used to create one of the target molecules, demonstrating its utility as a modifiable intermediate in the design of new enzyme inhibitors. semanticscholar.orgresearchgate.net This approach allows researchers to systematically alter parts of a molecule to understand structure-activity relationships and optimize pharmacological properties. researchgate.netnih.gov

This compound has been successfully integrated into complex bioactive conjugates, which are hybrid molecules designed to combine the therapeutic properties of different parent compounds. A notable example is its incorporation into luteolin-cinnamic acid conjugates. semanticscholar.orgresearchgate.net These conjugates were developed as potential inhibitors of the BACE1 enzyme. nih.gov

In this research, the cinnamic acid portion of the conjugate was modified in various ways to explore how these changes affected the molecule's ability to inhibit the enzyme. One of these modifications involved replacing an aromatic ring with a cycloalkane, leading to the synthesis of a conjugate incorporating the this compound structure. semanticscholar.orgresearchgate.net This demonstrates a strategy where the cyclohexyl group of the acrylate is used to probe the structural requirements of the enzyme's active site, contributing to the development of inhibitors with potentially improved properties. nih.gov

Polymer Science and Advanced Materials Research

Beyond its use in synthesizing small molecules, this compound is also a valuable component in materials science, particularly in the field of polymer chemistry.

This compound serves as a monomer for creating both homopolymers (polymers made from one type of monomer) and copolymers (polymers made from two or more different monomers). The polymers derived from this monomer can be designed to have specific properties, such as enhanced flexibility, toughness, and optical transparency.

The polymerization of acrylate monomers, including those with cyclohexyl groups, is an active area of research. High-temperature polymerization processes are often used to produce acrylic resins with lower molecular weights, which is desirable for applications like coatings. researchgate.net The bulky cyclohexyl group can influence the polymerization process and the final properties of the polymer. For instance, in related systems, bulkier substituent groups have been shown to affect polymerization kinetics and the architecture of the resulting polymer chains. Studies on the polymerization of cyclohexyl acrylate have noted the formation of branched polymer chains, which can impact the material's physical properties. researchgate.net The use of this compound as a monomer allows for the development of novel polymer structures with tailored characteristics for potential use in coatings, adhesives, and other advanced materials.

Development of Biohybrid Materials Utilizing Acrylate Functionality

The acrylate functionality, a key feature of this compound, is instrumental in the development of advanced biohybrid materials. These materials merge the versatile properties of synthetic polymers with the specific functionalities of biological molecules. The reactive nature of the acrylate group allows it to act as a monomer in polymerization reactions, leading to the synthesis of polymers and copolymers with tailored properties like flexibility and transparency. This capability is harnessed to create sophisticated biomaterials, such as hydrogels for applications in drug delivery and tissue engineering.

A significant area of research involves the creation of diblock oligomeric peptide–polymer amphiphiles (PPAs), which are a class of biohybrid materials that combine sequence-defined peptides with synthetically versatile oligomeric tails. acs.org These PPAs self-assemble into nanoparticles with various morphologies, a process that can be finely tuned by altering the composition of the hydrophobic oligomer tail. acs.org

In one study, researchers synthesized four different alkyl acrylate oligomers, including oligo(cyclohexyl acrylate) (ocHA), to investigate how the structure of the hydrophobic component influences the final assembled nanoparticle morphology. acs.org The oligomers were prepared using atom transfer radical polymerization (ATRP) to ensure a consistent degree of polymerization. acs.org This research highlights the critical role of the acrylate's chemical structure in controlling the self-assembly of biohybrid materials at the nanoscale.

The broader field of bio-based acrylates is also rapidly expanding, driven by the need for sustainable materials. rsc.orgresearchgate.net Researchers are exploring the use of renewable resources like vegetable oils, cellulose, and lactic acid to produce acrylic monomers. researchgate.netrenewable-carbon.eu These bio-based acrylates can then be polymerized to create biopolymers with a wide range of properties suitable for various industrial applications, reducing the reliance on traditional petrochemical feedstocks. researchgate.net

Table 1: Examples of Acrylate Monomers in Biohybrid Material Research

| Monomer Name | Polymer Type | Application Area | Research Focus |

| oligo(cyclohexyl acrylate) (ocHA) | Peptide-Polymer Amphiphile (PPA) | Nanomaterials | Control of self-assembled nanoparticle morphology acs.org |

| This compound | Polyacrylate | Biomaterials | Development of hydrogels for drug delivery and tissue engineering |

| Vegetable Oil Acrylates | Bio-based Polyacrylate | Sustainable Polymers | Development of long-lasting biopolymers from renewable resources researchgate.net |

| Cellulose Acrylates | Bio-based Polyacrylate | Sustainable Polymers | Modification of renewable biomass for advanced biomaterials researchgate.net |

Research into Functional Coatings and Surface Modification (General Acrylate Applications)

Acrylates are a cornerstone in the field of functional coatings and surface modification due to their excellent film-forming properties and versatility. this compound, as an acrylate monomer, is used in the formulation of coatings, adhesives, and sealants. The general class of acrylate-based polymers is prized for creating coatings with desirable characteristics such as high gloss, weatherability, and durability. basf.com

Research in this area is focused on developing "smart" and multi-functional coatings that respond to external stimuli or provide enhanced surface properties. bohrium.comspecialchem.com One innovative approach involves a one-step polymerization and codeposition process using dopamine (B1211576) and various acrylate monomers to create functional coatings. acs.orgnih.govx-mol.com This method simplifies the manufacturing process and allows for the creation of surfaces with specific properties like protein resistance and antibacterial activity by selecting appropriate acrylate monomers. acs.orgnih.gov

The development of coatings with tailored surface energy is another active area of research. For instance, multi-functional acrylic urethane (B1682113) coatings have been developed that exhibit anti-graffiti, anti-contamination, and anti-adhesion properties. bohrium.com These coatings are synthesized using high glass transition temperature (Tg) acrylic polyols, which can be chemically bonded with other components like silicone oils to achieve long-term stability and performance, even in harsh environments. bohrium.com Furthermore, the incorporation of fluorinated monomers into urethane acrylate coatings via UV-LED photopolymerization can significantly increase the hydrophobicity of the surface, reducing its surface free energy. researchgate.net

Sustainability is also a major driver in coating technology. There is a significant push towards developing acrylic resins from bio-based or renewable sources to reduce the environmental impact of coatings. researchgate.net Companies are launching bio-based acrylate monomers, such as 2-Octyl Acrylate derived from castor oil, which offer improved performance characteristics like scrub and shear resistance in coatings and adhesives. basf.com

Table 2: Functional Properties of Acrylate-Based Coatings

| Coating Type | Key Acrylate Component | Functional Property | Mechanism/Application |

| Dopamine-Acrylate | Various Acrylate Monomers | Protein Resistance, Antibacterial | One-step polymerization and codeposition on substrates acs.orgnih.gov |

| Acrylic Urethane | High Tg Acrylic Polyol | Anti-Graffiti, Anti-Adhesion | Chemical bonding with low surface energy components like silicone oil bohrium.com |

| Fluorinated Acrylate | Fluorinated Acrylate Monomer | Hydrophobicity | Migration of fluorine components to the coating surface researchgate.net |

| Bio-based Acrylate | 2-Octyl Acrylate | Enhanced Durability, Sustainability | Use of renewable feedstocks like castor oil basf.com |

Role as a Precursor in Flavor and Fragrance Chemistry Research

This compound is recognized for its application in the synthesis of flavors and fragrances. lookchem.com Its chemical structure contributes to a characteristic fruity odor, making it a valuable ingredient in the food and fragrance industries. lookchem.com

In the food industry, this compound is used as a component in the creation of flavor profiles, where its fruity notes can add depth and character to a variety of products. lookchem.com Similarly, in the fragrance industry, it is utilized in the synthesis of perfumes and other scented products. Its aroma provides a refreshing and natural element to fragrance compositions. lookchem.com

The role of this compound in this field is primarily as a building block or precursor. Its α,β-unsaturated ester structure allows for various chemical modifications, enabling fragrance chemists to synthesize a range of derivative compounds with unique and complex olfactory properties. The specific (E)-configuration of the double bond is crucial for its reactivity and resulting sensory characteristics.

Table 3: Properties of this compound Relevant to Flavor & Fragrance

| Property | Value/Description | Source |

| Chemical Name | ethyl (E)-3-cyclohexylprop-2-enoate | nih.gov |

| CAS Number | 17343-88-3 | nih.gov |

| Molecular Formula | C₁₁H₁₈O₂ | nih.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| Odor Profile | Fruity | lookchem.com |

| Boiling Point | 246.4 °C at 760 mmHg | lookchem.com |

| Density | 1.019 g/cm³ | lookchem.com |

Analytical and Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For (E)-Ethyl 3-cyclohexylacrylate, ¹H and ¹³C NMR spectra offer definitive proof of its constitution and, crucially, the E-configuration of the double bond.

In the ¹H NMR spectrum, the signals corresponding to the vinyl protons are particularly diagnostic. The proton on the α-carbon (adjacent to the carbonyl group) typically appears as a doublet of doublets, while the proton on the β-carbon (adjacent to the cyclohexyl group) also presents as a complex multiplet. The key to assigning the stereochemistry lies in the magnitude of the coupling constant (J-value) between these two vinyl protons. A large coupling constant, typically in the range of 15.6 to 16.0 Hz, is characteristic of a trans (or E) orientation of the protons on the double bond. rsc.org

The ethyl ester group is readily identified by a quartet signal for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. The cyclohexyl group produces a series of complex multiplets in the upfield region of the spectrum. rsc.org

Detailed ¹H NMR spectral data from various studies are compiled below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Vinyl H (β to C=O) | 6.92 | dd | 16.0, 6.8 | rsc.org |

| Vinyl H (α to C=O) | 5.76 | dd | 15.6, 1.2 | rsc.org |

| OCH₂CH₃ | 4.18 | q | 6.8 | rsc.org |

| Cyclohexyl CH | 2.17-2.09 | m | - | rsc.org |

| Cyclohexyl CH₂ & OCH₂CH₃ | 1.78-1.09 | m | - | rsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the two vinyl carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.

Chromatographic Purification Techniques (e.g., Flash Chromatography, Column Chromatography)

Following its synthesis, this compound is typically isolated from the reaction mixture as a crude product that requires purification. Column chromatography, including its more rapid variant, flash chromatography, is the most common method for achieving high purity. nih.govrsc.org

This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). biotech-asia.org For the purification of this compound, a non-polar solvent system is generally effective. Researchers have successfully used gradient elution systems, starting with a less polar mixture and gradually increasing the polarity to elute the desired compound. nih.gov

Commonly employed solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate. nih.govrsc.org For instance, a gradient of 99:1 to 80:20 hexanes/ethyl acetate has been used to afford the pure compound. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC), which allows for the identification and collection of the fractions containing the pure product.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₈O₂, the expected exact mass is 182.13 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a common configuration used for this compound, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. nih.gov The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its identity.

Analysis of the fragmentation pattern can also yield structural information. For example, the fragmentation of this compound might involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage at various points of the cyclohexyl ring, providing further evidence for the proposed structure.

Application of Kinetic Resolution Techniques in Synthesis

Kinetic resolution is a method used to separate a racemic mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org While this compound itself is achiral, it can be used as a substrate in reactions that create chiral centers, and kinetic resolution principles can be applied to achieve high enantioselectivity.

A notable example is the enantioselective cis-dihydroxylation of this compound. In a process that mimics Rieske dioxygenases, a nonheme iron(II) catalyst with a chiral ligand is used to convert the alkene into a vicinal diol. This reaction proceeds with high enantioselectivity, affording the corresponding cis-diol product in 90% yield and with an exceptionally high 99% enantiomeric excess (ee). chinesechemsoc.org This resulting chiral diol is a valuable building block, for instance, in the synthesis of the anti-inflammatory and HIV antagonist drug ONO-4128. chinesechemsoc.org

This transformation highlights how a prochiral substrate like this compound can be converted into a highly enantioenriched product through a catalytic process that effectively resolves the two possible enantiomeric transition states leading to the chiral diol.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (E)-Ethyl 3-cyclohexylacrylate, and how do experimental conditions influence yield?

- Answer : Two primary methods are documented:

- Wittig-Type Olefination : Cyclohexanecarbaldehyde reacts with diazoacetate under Ph₃As catalysis, yielding 78% product. Key conditions include solvent choice (e.g., CDCl₃ for NMR analysis) and reaction time optimization .

- Biocatalytic Synthesis : Using engineered enzymes, yields reach ~50%. This method emphasizes green chemistry but requires precise pH and temperature control .

- Methodological Insight : Compare reaction parameters (catalyst type, solvent, purification via flash chromatography) and validate purity using ¹H NMR (e.g., δ 6.92 ppm for the α,β-unsaturated proton) .

Q. How should researchers characterize this compound spectroscopically?

- Answer :

- ¹H NMR : Key peaks include the α,β-unsaturated protons (δ 5.75–6.92 ppm, J = 15.8–16.0 Hz) and cyclohexyl protons (δ 1.10–2.19 ppm). Ethyl ester protons appear at δ 4.08–4.28 ppm .

- 13C NMR : Confirm the ester carbonyl at ~167 ppm and olefinic carbons at 118–144 ppm .

- Best Practices : Use CDCl₃ as a solvent for resolution, and cross-reference with published spectra to validate stereochemistry .

Advanced Research Questions

Q. Why does this compound exhibit inefficacy in hydrotetrafluoroisopropylation reactions?

- Answer : The absence of aryl groups prevents spin delocalization, limiting radical stabilization during catalytic cycles. This electronic limitation contrasts with substrates bearing electron-withdrawing groups (e.g., CN or P(O)(OEt)₂), which stabilize transition states via resonance .

- Methodological Insight : Modify the substrate by introducing aryl/electron-deficient groups or explore alternative catalysts (e.g., photoredox systems) to bypass this limitation .

Q. How can researchers optimize reaction conditions for high-yield synthesis while minimizing side products?

- Answer :

- Catalyst Screening : Test phosphine- or enzyme-based catalysts to balance reactivity and selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve yields compared to non-polar alternatives.

- Scale-Up Considerations : Use simulated moving bed reactors for efficient separation of intermediates, as modeled in acrylate esterification workflows .

- Validation : Monitor reaction progress via TLC and optimize purification (e.g., gradient flash chromatography with PE/EE mixtures) .

Q. How should contradictory data—such as varying synthetic yields—be analyzed and resolved?

- Answer :

- Source Identification : Compare catalyst purity (e.g., Pd/C activity in hydrogenation) , solvent quality, and NMR calibration.

- Statistical Analysis : Replicate experiments under standardized conditions and apply error analysis (e.g., ±2% margin in quantitative conversions) .

- Literature Cross-Validation : Reconcile discrepancies by referencing multiple protocols (e.g., 78% vs. 50% yields in Wittig vs. biocatalytic routes) .

Methodological Frameworks

Q. What strategies are recommended for designing derivatization pathways for this compound?

- Answer :

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the α,β-unsaturated bond, yielding ethyl 3-cyclohexylpropanoate. Monitor via loss of olefinic NMR signals .

- Functionalization : Introduce electrophilic groups (e.g., halogens) via radical or nucleophilic pathways, leveraging the ester’s electron-deficient double bond .

- Safety : Adhere to SOPs for handling H₂ and Pd/C, including fume hood use and catalyst disposal protocols .

Data Presentation Guidelines

Q. How should raw and processed spectroscopic data be documented to meet publication standards?

- Answer :

- Raw Data : Archive full NMR spectra (FID files) and chromatograms in supplementary materials.

- Processed Data : Report coupling constants (J values) and integration ratios in tables, emphasizing stereochemical confirmation (e.g., E-configuration via vicinal coupling ~15.8 Hz) .

- Reproducibility : Include instrument parameters (e.g., 300 MHz NMR) and purity thresholds (e.g., >95% by GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.